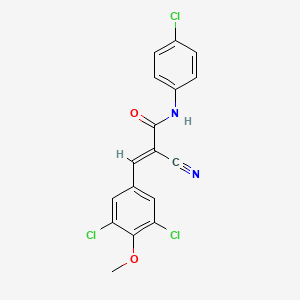
(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group substituted with chlorophenyl, cyano, and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,5-dichloro-4-methoxybenzaldehyde, and a suitable amine.
Condensation Reaction: The aldehydes undergo a condensation reaction with the amine in the presence of a base to form the corresponding imine.
Cyanation: The imine is then subjected to cyanation using a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the cyano group.
Amidation: Finally, the resulting intermediate is treated with an appropriate reagent to form the amide linkage, yielding the target compound.
Industrial Production Methods
Industrial production of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may involve large-scale batch or continuous processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
- (E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(4-FLUOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
Comparison
Compared to similar compounds, (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may exhibit unique properties due to the presence of the chloro group, which can influence its reactivity and biological activity
属性
分子式 |
C17H11Cl3N2O2 |
|---|---|
分子量 |
381.6 g/mol |
IUPAC 名称 |
(E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-16-14(19)7-10(8-15(16)20)6-11(9-21)17(23)22-13-4-2-12(18)3-5-13/h2-8H,1H3,(H,22,23)/b11-6+ |
InChI 键 |
MBTPUAATKMKGFF-IZZDOVSWSA-N |
手性 SMILES |
COC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10888040.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10888043.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)

![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)
![5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888069.png)
![Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10888071.png)
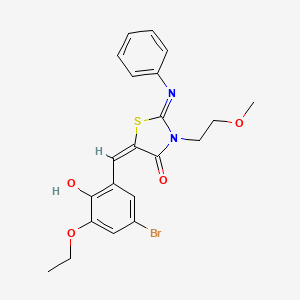
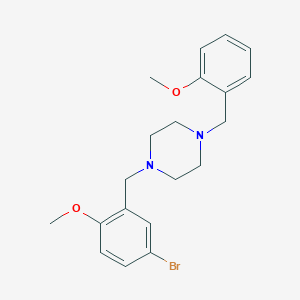
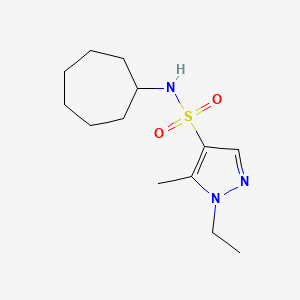
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10888102.png)
![N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10888107.png)
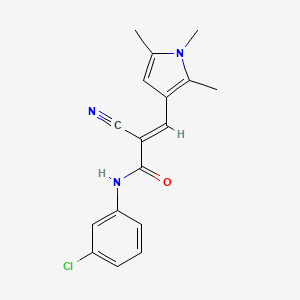
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)
